Chromatographic Resolution: Quantifying Baseline Separation from Moxifloxacin for Accurate Impurity Quantification
Decarboxy Moxifloxacin exhibits a distinct retention time and is baseline-resolved from the Moxifloxacin parent peak under validated reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. This separation is essential for the accurate quantification of the impurity in drug substance and finished product testing [1]. In a validated densitometric TLC method, the acid degradation product (Decarboxy Moxifloxacin) was selectively determined in the presence of up to 90% of its own concentration relative to Moxifloxacin, confirming method specificity for forced degradation studies [2].
| Evidence Dimension | Chromatographic Resolution and Selectivity (TLC Densitometry) |
|---|---|
| Target Compound Data | Selectively determined in mixtures containing up to 90% of the acid degradation product relative to Moxifloxacin. |
| Comparator Or Baseline | Intact Moxifloxacin (Mfx) drug substance. |
| Quantified Difference | Method selectivity allows for accurate quantification of Moxifloxacin in the presence of up to 90% degradation impurity without interference. |
| Conditions | Silica gel G TLC plates; densitometric scanning at 290 nm for Mfx spots. |
Why This Matters
Procurement of Decarboxy Moxifloxacin as an analytical standard is essential for validating methods that can reliably distinguish the drug from its major degradant, ensuring compliance with regulatory limits.
- [1] Djuric, J., et al. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. J Pharm Biomed Anal. 2009 Sep 8;50(2):117-23. View Source
- [2] Salem, M.Y., et al. Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades. Chem Pharm Bull (Tokyo). 2006 Dec;54(12):1625-32. View Source
